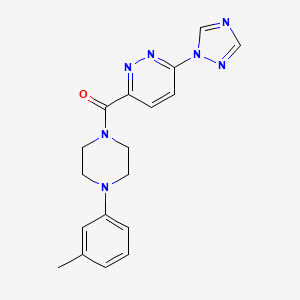
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds with 1,2,4-triazole and piperazine moieties have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .
Mode of Action
For instance, some 1,2,4-triazole derivatives have been found to inhibit tubulin polymerization , suggesting potential interactions with cellular cytoskeleton components.
Pharmacokinetics
The lipophilic nature of similar compounds suggests they may have good absorption and distribution characteristics .
Result of Action
Based on the potential interaction with cellular cytoskeleton components, it’s plausible that this compound could affect cell division and potentially induce apoptosis .
Actividad Biológica
The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a complex organic molecule notable for its potential biological activities. This article reviews the biochemical properties, cellular effects, and molecular mechanisms associated with this compound, drawing on diverse sources of scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N8O with a molecular weight of approximately 336.36 g/mol. It contains several functional groups including a triazole ring, a pyridazine ring, and a piperazine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N8O |
| Molecular Weight | 336.36 g/mol |
| Purity | Typically 95% |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potent inhibitory activities against the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines:
- MCF-7 Cell Line : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
- HCT-116 Cell Line : Similar potent activity was observed, suggesting its potential as an anticancer agent.
The biological activity of the compound is largely attributed to its interaction with cellular targets. Research indicates that it binds to the colchicine binding site on tubulin, disrupting microtubule formation and thereby inhibiting cancer cell division. This mechanism is critical in understanding how the compound exerts its cytotoxic effects.
Study 1: Cytotoxic Evaluation
A study published in PubChem evaluated the cytotoxic effects of various derivatives of similar compounds. The findings indicated that the presence of the triazole and piperazine rings significantly enhanced anticancer activity compared to other structural analogs.
Study 2: Enzyme Interaction
Further biochemical analysis revealed that this compound interacts with several enzymes involved in cancer progression. The inhibition of specific kinases was noted, which could contribute to its overall anticancer efficacy .
Propiedades
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-3-2-4-15(11-14)23-7-9-24(10-8-23)18(26)16-5-6-17(22-21-16)25-13-19-12-20-25/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJRIFFQKUALDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













